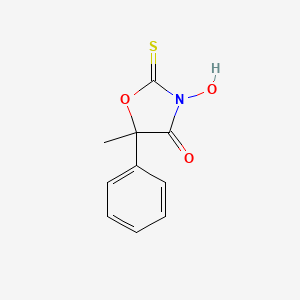methanone CAS No. 827024-03-3](/img/structure/B12890256.png)
[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to a tosyl-protected pyrrole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Tosylation: The pyrrole ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl protecting group to the nitrogen atom of the pyrrole ring.
Attachment of the Phenyl Group: The final step involves the introduction of the phenyl group to the pyrrole ring. This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiolates in ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
科学研究应用
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
作用机制
The mechanism of action of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site or receptor binding site, thereby blocking the normal biological activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
相似化合物的比较
Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone can be compared with other pyrrole derivatives such as:
Phenyl(1-benzyl-1H-pyrrol-2-yl)methanone: Similar structure but with a benzyl group instead of a tosyl group.
Phenyl(1-methyl-1H-pyrrol-2-yl)methanone: Contains a methyl group instead of a tosyl group.
Phenyl(1-ethyl-1H-pyrrol-2-yl)methanone: Contains an ethyl group instead of a tosyl group.
The uniqueness of Phenyl(1-tosyl-1H-pyrrol-2-yl)methanone lies in the presence of the tosyl protecting group, which provides stability and allows for selective reactions at other positions on the molecule.
属性
CAS 编号 |
827024-03-3 |
|---|---|
分子式 |
C18H15NO3S |
分子量 |
325.4 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C18H15NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(19)18(20)15-6-3-2-4-7-15/h2-13H,1H3 |
InChI 键 |
KLCFTQKXTMMGNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)





